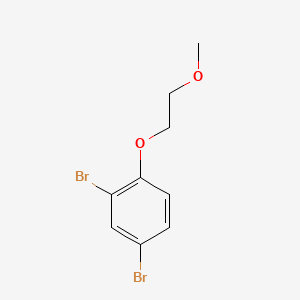

2,4-Dibromo-1-(2-methoxyethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-1-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFYOSWBUVGSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682174 | |

| Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-05-6 | |

| Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1-(2-methoxyethoxy)benzene

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2,4-Dibromo-1-(2-methoxyethoxy)benzene, a key intermediate in various organic synthesis applications. The methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a reliable and reproducible process for researchers, scientists, and professionals in drug development.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a two-step synthetic sequence. This strategy leverages two fundamental and robust reactions in organic chemistry: the electrophilic aromatic substitution for the dibromination of the aromatic ring, followed by the Williamson ether synthesis to introduce the methoxyethoxy side chain.

The logical flow of this synthesis is as follows:

-

Step 1: Electrophilic Aromatic Bromination. Phenol is first dibrominated to produce the key intermediate, 2,4-dibromophenol. This reaction takes advantage of the highly activating nature of the hydroxyl group on the aromatic ring, which directs the incoming bromine electrophiles to the ortho and para positions.

-

Step 2: Williamson Ether Synthesis. The synthesized 2,4-dibromophenol is then subjected to a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group to form a potent nucleophile, which subsequently displaces a suitable leaving group from a 2-methoxyethyl electrophile.

This two-step approach is advantageous due to the high yields and selectivity of each reaction, as well as the ready availability of the starting materials.

Detailed Synthesis Pathway

Step 1: Synthesis of 2,4-Dibromophenol

The initial step in the synthesis is the selective dibromination of phenol. The hydroxyl group of phenol is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Careful control of the reaction conditions is crucial to favor the formation of the desired 2,4-dibromophenol and minimize the formation of other brominated byproducts.

Reaction:

Causality Behind Experimental Choices:

The choice of solvent and temperature is critical in this step. A non-polar solvent like carbon disulfide is often employed to moderate the reactivity of bromine and improve the selectivity of the reaction.[1] Conducting the reaction at a low temperature further helps to control the exothermic nature of the bromination and prevent over-bromination to 2,4,6-tribromophenol.

Experimental Protocol: Bromination of Phenol [1]

-

In a flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve phenol (1.0 eq.) in carbon disulfide.

-

Cool the flask in an ice-salt bath to below 5°C.

-

Prepare a solution of bromine (2.0 eq.) in carbon disulfide and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature below 5°C. The addition should take approximately 2 hours.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

-

Distill off the carbon disulfide.

-

The crude 2,4-dibromophenol is then purified by vacuum distillation.

| Parameter | Value |

| Reactants | Phenol, Bromine |

| Solvent | Carbon Disulfide |

| Temperature | < 5°C |

| Reaction Time | ~2.5 hours |

| Purification | Vacuum Distillation |

| Expected Yield | ~85-90% |

Step 2: Synthesis of this compound via Williamson Ether Synthesis

With the 2,4-dibromophenol intermediate in hand, the next step is the formation of the ether linkage. The Williamson ether synthesis is the classic and most effective method for this transformation.[2][3] It proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as the nucleophile.

Reaction:

Causality Behind Experimental Choices:

For the Williamson ether synthesis to be efficient, a strong base is required to deprotonate the weakly acidic phenol.[4] Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it solvates the cation of the base, leaving the alkoxide anion more nucleophilic.[5]

The choice of the electrophile is also critical. While 2-methoxyethyl chloride could be used, a more reactive electrophile such as 2-methoxyethyl tosylate will lead to a faster reaction and higher yield. The tosylate group is an excellent leaving group, facilitating the S(_N)2 displacement.

Sub-step: Preparation of 2-Methoxyethyl Tosylate

If not commercially available, 2-methoxyethyl tosylate can be readily prepared from 2-methoxyethanol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Experimental Protocol: Williamson Ether Synthesis [5]

-

In a round-bottom flask, dissolve 2,4-dibromophenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, such as potassium carbonate (1.5 eq.), to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

-

Add 2-methoxyethyl tosylate (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 2,4-Dibromophenol, 2-Methoxyethyl tosylate, Base (e.g., K₂CO₃) |

| Solvent | DMF or Acetonitrile |

| Temperature | 80-90°C |

| Reaction Time | Monitored by TLC |

| Purification | Column Chromatography |

| Expected Yield | High |

Visualization of the Synthesis Workflow

The overall synthetic pathway can be visualized as a streamlined process from readily available starting materials to the final product.

Caption: Synthetic pathway for this compound.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Br₂O₂ | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 1257665-05-6 | [7] |

| Purity (Typical) | >95.0% | [6] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the ethoxy chain, and the methoxy group. The aromatic protons will appear as a complex multiplet due to the bromine substitution.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will show distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to bromine will be significantly shifted downfield.

-

Infrared (IR): The IR spectrum should exhibit characteristic C-O-C stretching vibrations for the ether linkages, as well as peaks corresponding to the aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established two-step process involving the bromination of phenol followed by a Williamson ether synthesis. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable synthetic intermediate can be obtained in high yield and purity. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently and successfully synthesize this target molecule.

References

- Supporting Information for a related synthesis. Journal of Organic Chemistry.

- Williamson Ether Synthesis - Edubirdie. (n.d.).

- Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.

- Isolation and characterization of polybrominated diphenyl ethers as inhibitors of microtubule assembly from the marine sponge Phyllospongia dendyi collected at Palau.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

- 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum. (n.d.).

- 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3479.

- Benzene, 2,4-dibromo-1-methoxy- - Substance Details - SRS | US EPA. (n.d.).

- Preparation of 2,4-dibromophenol. (n.d.).

- Supplementary Information for a related synthesis. Beilstein Journal of Organic Chemistry.

- This compound. (n.d.).

- US Patent 3,454,654 - Stabilized 2,4-dibromophenol and its production. (1969).

- 1257665-05-6|this compound. (n.d.).

- Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. (n.d.).

- Determination of polybrominated diphenyl ethers (PBDEs) in dust samples collected in air conditioning filters of different usage - method development.

- 2,4-Dibromophenol. (n.d.).

- Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 27(19), 6523.

- 4-Bromophenyl ether. (n.d.).

- EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol. (1991).

- US5107034A - Method for producing 4-(2'-methoxyethyl)phenol. (1992).

- 1,5-Dibromo-2,4-dimeth-oxy-benzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3479.

Sources

- 1. prepchem.com [prepchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1257665-05-6|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,4-Dibromo-1-(2-methoxyethoxy)benzene: A Versatile Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dibromo-1-(2-methoxyethoxy)benzene (CAS No. 1257665-05-6), a halogenated aromatic ether with significant potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights into its synthesis, characterization, and potential applications.

Core Chemical Properties and Structure

This compound is a disubstituted benzene derivative featuring two bromine atoms and a methoxyethoxy side chain. This unique combination of functionalities imparts a specific set of physicochemical properties and reactivity patterns that are of interest to the scientific community.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257665-05-6 | [1][2] |

| Molecular Formula | C₉H₁₀Br₂O₂ | [2][3] |

| Molecular Weight | 309.98 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | COCCOC1=CC=C(Br)C=C1Br | [2] |

| InChI Key | NIFYOSWBUVGSGU-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

The structural arrangement of the bromine atoms and the ether linkage dictates the molecule's reactivity, making it a valuable intermediate for creating more complex molecular architectures.

Proposed Synthesis Pathway

A highly plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the synthesis would proceed from the readily available starting materials: 2,4-dibromophenol and 1-bromo-2-methoxyethane.

The reaction mechanism involves the deprotonation of the phenolic hydroxyl group of 2,4-dibromophenol by a suitable base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the phenoxide attacks the electrophilic carbon of 1-bromo-2-methoxyethane, displacing the bromide ion and forming the desired ether linkage.

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,4-Dibromophenol

-

1-Bromo-2-methoxyethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,4-dibromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add 1-bromo-2-methoxyethane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure this compound.

Structural Elucidation and Characterization

The structural identity and purity of this compound can be confirmed using standard analytical techniques. While specific experimental data is not publicly available, the expected spectroscopic features can be predicted based on the principles of NMR spectroscopy for substituted benzenes.[4]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxyethoxy side chain. The bromine atoms and the ether group will influence the chemical shifts of the aromatic protons.[4]

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2-7.4 | d | ~8.5 |

| H-5 | ~6.8-7.0 | dd | ~8.5, ~2.5 |

| H-6 | ~7.5-7.7 | d | ~2.5 |

| -OCH₂CH₂OCH₃ | ~4.1-4.3 | t | ~5.0 |

| -OCH₂CH₂OCH₃ | ~3.7-3.9 | t | ~5.0 |

| -OCH₃ | ~3.4-3.5 | s | - |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. Carbons directly attached to the electronegative bromine and oxygen atoms will appear at lower field (higher ppm).[4]

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~155-158 |

| C-2 | ~115-118 |

| C-3 | ~130-133 |

| C-4 | ~112-115 |

| C-5 | ~128-131 |

| C-6 | ~118-121 |

| -OCH₂CH₂OCH₃ | ~68-71 |

| -OCH₂CH₂OCH₃ | ~69-72 |

| -OCH₃ | ~58-60 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve cleavage of the ether linkage.

Applications in Drug Discovery and Medicinal Chemistry

Dibrominated benzene derivatives are highly valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[5][6] The two bromine atoms on the aromatic ring of this compound serve as versatile synthetic handles for the introduction of various functional groups through cross-coupling reactions. This allows for the construction of complex molecular scaffolds, a cornerstone of modern medicinal chemistry.[6]

The introduction of bromine into a molecule can also be a strategic move in drug design, as it can influence the compound's pharmacokinetic and pharmacodynamic properties.[7][8]

Cross-Coupling Reactions

The bromine atoms can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions enable the synthesis of a diverse library of compounds from a single, readily accessible starting material.

Caption: Versatility of this compound in cross-coupling reactions.

Safety and Handling

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention and consult the SDS for analogous compounds for first-aid measures.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in research and development, particularly in the synthesis of novel pharmaceutical compounds. Its dibrominated aromatic core provides a versatile platform for the construction of complex molecules through various cross-coupling reactions. While further research is needed to fully characterize this compound and explore its applications, this guide provides a solid foundation of its properties, synthesis, and potential uses based on established chemical principles.

References

- The Role of 1,4-Dibromobenzene in Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co., Ltd. Accessed January 15, 2026.

- 1,3-Dibromobenzene: A Cornerstone in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Accessed January 15, 2026.

- This compound | 1257665-05-6. Sigma-Aldrich. Accessed January 15, 2026.

- This compound. Fluorochem. Accessed January 15, 2026.

- NMR Spectroscopy of Benzene Derivatives. Moodle. Accessed January 15, 2026.

- 1257665-05-6|this compound. BLDpharm. Accessed January 15, 2026.

- This compound(1257665-05-6). ChemicalBook. Accessed January 15, 2026.

- Analyze the 1H-NMR spectrum of bromobenzene... Chegg. Published May 9, 2022.

- Bromobenzene(108-86-1) 1H NMR spectrum. ChemicalBook. Accessed January 15, 2026.

- High resolution NMR spectra of some tri-substituted benzenes. Indian Academy of Sciences. Accessed January 15, 2026.

- 2,4-Dibromophenol 95 615-58-7. Sigma-Aldrich. Accessed January 15, 2026.

- Bromobenzene - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 15, 2026.

- 2,4-Dibromophenol. PubChem. Accessed January 15, 2026.

- 1,4-Dibromo-2,5-bis(2-(2-methoxyethoxy)ethoxy)benzene. PubChem. Accessed January 15, 2026.

- Preparation of 2,4-dibromophenol. PrepChem.com. Accessed January 15, 2026.

- 1,5-Dibromo-2,4-dimethoxybenzene.

- 2,4-Dibromophenol. Wikipedia. Accessed January 15, 2026.

- 1,2-Bis(2-broMoethoxy)benzene synthesis. ChemicalBook. Accessed January 15, 2026.

- Introducing bromine to the molecular structure as a strategy for drug design. BMC Chemistry. Published October 15, 2024.

- Benzene, 2,4-dibromo-1-methoxy-. US EPA. Accessed January 15, 2026.

- Stabilized 2,4-dibromophenol and its production.

- 1,5-Dibromo-2,4-dimethoxybenzene. PMC - NIH. Accessed January 15, 2026.

- Reactions with 2-Bromo-1,1-dimethoxyethane. Benchchem. Accessed January 15, 2026.

- 1-Bromo-2-(4-methoxyphenoxy)ethane. PMC - NIH. Accessed January 15, 2026.

- 1-Bromo-2-(4-methoxyphenoxy)ethane.

- Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Accessed January 15, 2026.

- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

- Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. Accessed January 15, 2026.

Sources

- 1. This compound | 1257665-05-6 [sigmaaldrich.com]

- 2. 1257665-05-6|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. [PDF] Introducing bromine in the molecular structure as a good strategy to the drug design | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2,4-Dibromo-1-(2-methoxyethoxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-1-(2-methoxyethoxy)benzene is a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a dibrominated benzene ring coupled with a flexible methoxyethoxy side chain, makes it an intriguing building block for the synthesis of more complex molecules. The bromine atoms provide reactive handles for various cross-coupling reactions, while the ether linkage and terminal methyl group can influence solubility and binding interactions. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed plausible synthesis protocol, and an exploration of its potential applications in research and drug development.

Chemical and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 1257665-05-6 | Commercial Suppliers |

| Molecular Formula | C₉H₁₀Br₂O₂ | |

| Molecular Weight | 309.98 g/mol | |

| Physical State | Likely a solid or high-boiling liquid at room temperature | Inferred from similar compounds |

| Melting Point | Not available (predicted to be low-melting solid) | |

| Boiling Point | Not available (predicted to be >200 °C at atmospheric pressure) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | Based on structural features |

Structure:

An In-depth Technical Guide to 2,4-Dibromo-1-(2-methoxyethoxy)benzene: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-1-(2-methoxyethoxy)benzene is a halogenated aromatic ether. Halogenated organic molecules, particularly those containing bromine, are of significant interest in medicinal chemistry and materials science. The presence of bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The dibromo substitution pattern on the benzene ring, combined with the flexible methoxyethoxy side chain, makes this compound a versatile intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its molecular structure, physicochemical properties, a proposed synthetic route, and expected analytical characteristics, offering valuable insights for its application in research and development. While this compound is primarily available as a research chemical, its structural motifs are found in various biologically active molecules, highlighting its potential as a building block in drug discovery programs. Bromophenol derivatives, as a class, have demonstrated a range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Br₂O₂ | [2] |

| Molecular Weight | 309.98 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1257665-05-6 | [2][3] |

| Canonical SMILES | COCCOC1=CC=C(Br)C=C1Br | [3] |

The structure of this compound features a benzene ring substituted with two bromine atoms at positions 2 and 4, and a 2-methoxyethoxy group at position 1. The ether linkage introduces a degree of conformational flexibility, which can be crucial for its interaction with biological macromolecules. The bromine atoms are strong electron-withdrawing groups, which influence the reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Proposed Synthesis: Williamson Ether Synthesis

A highly plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed by the reaction of 2,4-dibromophenol with 1-bromo-2-methoxyethane in the presence of a suitable base.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Preparation of the Reaction Mixture: To a solution of 2,4-dibromophenol (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a suitable base such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq).

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium or sodium salt of 2,4-dibromophenol.

-

Addition of the Alkylating Agent: To the resulting suspension, add 1-bromo-2-methoxyethane (1.2 - 1.5 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or a suitable temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter the mixture to remove the inorganic salts. If NaH was used, carefully quench the excess hydride with a few drops of water or methanol.

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane, and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Analytical Characterization (Predicted)

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons. The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically δ 7.0-7.8 ppm). The methylene protons of the ethoxy group will likely appear as two triplets at around δ 3.8-4.2 ppm, and the methyl protons will be a singlet at approximately δ 3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atoms attached to the bromine atoms will be in the range of δ 110-120 ppm. The aromatic carbons attached to hydrogen will resonate between δ 115-135 ppm. The carbon atom of the ether linkage on the aromatic ring will be the most downfield of the aromatic signals (δ ~155 ppm). The aliphatic carbons of the methoxyethoxy group will appear in the upfield region (δ 55-75 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show a cluster of peaks with a 1:2:1 intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺, corresponding to the combinations of the two bromine isotopes.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C-O-C stretching (ether): A strong band around 1200-1250 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a chemical intermediate in several areas of research, particularly in drug discovery.

-

Scaffold for Bioactive Molecules: The dibrominated phenyl ring serves as a versatile scaffold. The bromine atoms can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular diversity. This makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening.

-

Intermediate for Enzyme Inhibitors: Bromophenols and their derivatives have been identified as potent inhibitors of various enzymes.[4] The this compound core could be elaborated to design novel inhibitors targeting specific enzymes implicated in disease.

-

Building Block for Natural Product Analogs: Many marine natural products contain brominated phenolic structures with diverse biological activities.[1] this compound can serve as a key building block for the synthesis of analogs of these natural products with potentially improved pharmacological properties.

Conclusion

This compound is a valuable chemical entity for research and development, particularly in the field of medicinal chemistry. Its well-defined molecular structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This guide provides a comprehensive overview of its properties, a robust proposed synthetic protocol, and predicted analytical data to aid researchers in its effective utilization. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the discovery of novel therapeutic agents and functional materials.

References

-

Demir, Y. et al. (2022). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Scilit. Retrieved from [Link]

-

Liu, X., Fan, X., & Song, F. (2015). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 13(10), 6069-6095. Retrieved from [Link]

-

Öztaşkın, N. et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(22), 7989. Retrieved from [Link]

-

ResearchGate. The synthesis of novel bromophenol derivatives. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Benzene, 2,4-dibromo-1-methoxy-. Retrieved from [Link]

-

ResearchGate. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Retrieved from [Link]

-

PubChem. 1,4-Dibromo-2,5-bis(2-(2-methoxyethoxy)ethoxy)benzene. Retrieved from [Link]

-

Vijesh, A. M., et al. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3479. Retrieved from [Link]

-

Vijesh, A. M., et al. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3479. Retrieved from [Link]

-

Alichem. 1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene, 98% Purity, C9H9BrCl2O2, 100 mg. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2,4-Dibromo-1-(2-methoxyethoxy)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dibromo-1-(2-methoxyethoxy)benzene (CAS No. 1257665-05-6)[1]. As a specialized aromatic compound, its structural elucidation is paramount for its application in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for its analysis.

While direct experimental spectroscopic data for this compound is not widely available in public databases, this guide will leverage data from structurally similar compounds and first-principle spectroscopic rules to predict the expected spectral features. Furthermore, it will provide robust, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound features a benzene ring substituted with two bromine atoms and a 2-methoxyethoxy group. This substitution pattern dictates a unique electronic environment for each atom, which will be reflected in its spectroscopic signatures.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the methoxyethoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Ar-H (position 6) | 7.6 - 7.8 | d | ~2.5 Hz |

| Ar-H (position 5) | 7.3 - 7.5 | dd | ~8.5, 2.5 Hz |

| Ar-H (position 3) | 6.9 - 7.1 | d | ~8.5 Hz |

| O-CH₂ | 4.1 - 4.3 | t | ~5.0 Hz |

| O-CH₂ | 3.8 - 4.0 | t | ~5.0 Hz |

| O-CH₃ | 3.4 - 3.6 | s | - |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-O (aromatic) | 155 - 158 |

| C-Br (aromatic) | 110 - 120 |

| C-H (aromatic) | 115 - 135 |

| O-CH₂ | 68 - 72 |

| O-CH₂ | 65 - 69 |

| O-CH₃ | 58 - 60 |

Predicted Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and isotopic distribution. The presence of two bromine atoms will result in a characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Isotopic Pattern |

| [M]⁺ | 323.9, 325.9, 327.9 | 1:2:1 ratio due to ²Br |

| [M-OCH₃]⁺ | 292.9, 294.9, 296.9 | 1:2:1 ratio |

| [M-C₂H₄O]⁺ | 279.9, 281.9, 283.9 | 1:2:1 ratio |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3050 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| C-O (ether) | 1050 - 1250 | Stretch |

| C-Br | 500 - 600 | Stretch |

Experimental Protocols

The following protocols are designed to acquire high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

Caption: Workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This will likely induce fragmentation.

-

Electrospray Ionization (ESI): A softer ionization technique that is less likely to cause fragmentation, ideal for observing the molecular ion.

-

-

Data Acquisition: Acquire data in a positive ion mode over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the molecular ion peak and its characteristic isotopic pattern.

-

Analyze the fragmentation pattern to gain further structural information.

-

Infrared Spectroscopy Protocol

Caption: Workflow for IR spectroscopy analysis.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Reference Data: 2,4-Dibromo-1-methoxybenzene

For comparative purposes, experimental data for the closely related compound, 2,4-Dibromo-1-methoxybenzene (2,4-Dibromoanisole), is available from the NIST Chemistry WebBook. [2][3][4]

-

Molecular Formula: C₇H₆Br₂O [2][4]* Molecular Weight: 265.930 g/mol [2][4]* CAS Number: 21702-84-1 [2][4] The mass spectrum of 2,4-Dibromoanisole shows a prominent molecular ion peak cluster, and its IR spectrum displays the characteristic absorptions for an aromatic ether. [2][3]This data can serve as a valuable reference when interpreting the experimentally obtained spectra for this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predictive analysis based on well-established spectroscopic principles with detailed, practical protocols, researchers can confidently approach the structural elucidation of this compound. The successful application of these methodologies will ensure the generation of high-quality, reliable data, which is a cornerstone of scientific integrity and advancement in chemical research and development.

References

-

NIST Chemistry WebBook. (n.d.). Benzene, 2,4-dibromo-1-methoxy-. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzene, 2,4-dibromo-1-methoxy- Mass Spectrum. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 2,4-Dibromo-1-(2-methoxyethoxy)benzene in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dibromo-1-(2-methoxyethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers robust experimental protocols for empirical determination, and presents a framework for interpreting the resulting data.

Introduction: The Significance of Solubility in Research and Development

The solubility of a compound is a critical physical property that dictates its utility in a multitude of scientific applications, from reaction kinetics and purification to formulation and bioavailability in drug discovery.[1][2] For a molecule like this compound, understanding its behavior in various organic solvents is paramount for its effective use as a synthetic intermediate or a functional material. This guide provides both a predictive theoretical framework and practical methodologies for accurately assessing its solubility.

Molecular Structure and Physicochemical Properties of this compound

-

CAS Number: 1257665-05-6[3]

-

Molecular Formula: C₉H₁₀Br₂O₂

-

Structure:

The molecule possesses a dibrominated benzene ring, imparting significant hydrophobicity and electron-withdrawing character. The presence of the methoxyethoxy side chain introduces a degree of polarity and the potential for hydrogen bond acceptance via the ether oxygens. The interplay of these structural features will govern its solubility in different organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[5] The polarity of a solvent is a composite of several intermolecular forces, including dipole-dipole interactions, London dispersion forces, and hydrogen bonding capabilities.[5][6]

Expected Solubility Profile of this compound:

Based on its molecular structure, we can anticipate the following solubility trends:

-

High Solubility in Moderately Polar and Polar Aprotic Solvents: The presence of the polar ether linkages and the overall dipole moment of the molecule suggest good solubility in solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran. These solvents can engage in dipole-dipole interactions with the solute.

-

Moderate Solubility in Polar Protic Solvents: Solvents such as ethanol and methanol are likely to be effective, although the hydrophobic dibromobenzene core may limit very high solubility. The ether oxygens can act as hydrogen bond acceptors, interacting with the hydroxyl protons of the solvent.[6]

-

Limited Solubility in Nonpolar Solvents: In nonpolar solvents like hexane and cyclohexane, solubility is expected to be lower. The primary intermolecular interactions would be the weaker van der Waals forces, which may not be sufficient to overcome the solute-solute interactions in the solid state.[5]

-

Insolubility in Water: The dominant hydrophobic character of the dibrominated aromatic ring will likely render the compound insoluble in water.

The following table provides a qualitative prediction of solubility in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | Dominated by weak van der Waals forces. |

| Toluene | Moderate | Aromatic ring allows for π-π stacking interactions. | |

| Polar Aprotic | Dichloromethane, Chloroform | High | Good dipole-dipole interactions. |

| Tetrahydrofuran (THF) | High | Ether linkage in THF can interact with the solute. | |

| Ethyl Acetate | High | Ester group provides polarity for interaction. | |

| Acetone | High | Ketone group offers strong dipole interactions. | |

| Acetonitrile | Moderate to High | Strong dipole moment of the solvent. | |

| Dimethylformamide (DMF) | High | Highly polar solvent capable of strong dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, often used for initial dissolution.[1][2][7] | |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding acceptance by ether oxygens. |

| Isopropanol | Moderate | Bulkier alkyl group may slightly reduce solubility compared to methanol and ethanol. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols describe two robust methods for determining the solubility of this compound.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[7][8] It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Workflow for the Shake-Flask Method

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a glass vial. The presence of excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature to let the undissolved solid settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of the dissolved solute in the aliquot using a suitable analytical method (see Section 3.2).

Quantification Techniques

The choice of quantification method depends on the properties of the solute and the desired accuracy.

This is a direct and straightforward method that relies on the mass of the dissolved solute.

Workflow for Gravimetric Analysis

Caption: Step-by-step workflow for determining solubility via gravimetric analysis.

Protocol:

-

Accurately weigh a clean, empty vial.

-

Transfer the sampled supernatant into the tared vial.

-

Carefully evaporate the solvent. This can be achieved using a rotary evaporator, a stream of inert gas, or by placing the vial in a vacuum oven at a temperature below the solute's boiling or decomposition point.

-

Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved solute.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is often used for its high precision and speed.[9]

Workflow for UV-Visible Spectrophotometry

Caption: Workflow for solubility determination using UV-Visible spectrophotometry.

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting graph should be linear (Beer-Lambert Law).[9]

-

Sample Analysis: Accurately dilute the saturated supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to find the concentration in the original saturated solution, which represents the solubility.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear and structured format.

Table for Reporting Quantitative Solubility Data:

| Solvent | Polarity Index (P')[10] | Solubility (g/L) at 25°C | Solubility (mol/L) at 25°C |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Tetrahydrofuran | 4.0 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Methanol | 5.1 | ||

| Ethanol | 4.3 (approx.) | ||

| Acetonitrile | 5.8 | ||

| Dimethyl Sulfoxide | 7.2 |

Interpreting the Results:

The experimentally determined solubility data should be analyzed in the context of the theoretical predictions. Any significant deviations may indicate specific solute-solvent interactions, such as strong hydrogen bonding or π-π stacking, that were not initially apparent. For instance, a higher-than-expected solubility in toluene could suggest favorable interactions between the aromatic rings of the solute and solvent.

Conclusion

While no specific quantitative solubility data for this compound is readily available in the public domain, this guide provides a robust framework for its prediction and empirical determination. By understanding the interplay of molecular structure and solvent properties, and by employing standardized experimental protocols like the shake-flask method coupled with reliable quantification techniques, researchers can generate the high-quality solubility data essential for advancing their work in organic synthesis, materials science, and drug development.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Polarity of Solvents. (n.d.).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1–E7. [Link]

- Hunter, C. A. (2010). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 8(13), 2931–2939. [Link]

- Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- Burdick & Jackson. (n.d.). Polarity Index.

- ResearchGate. (2025). Hydrogen bonding properties of non-polar solvents. Retrieved from [Link]

- Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

- Hoelke, B., Gieringer, S., Schiemenz, H., & Schollmayer, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3159–3165. [Link]

- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]/Chapters/Chapter_03%3A_Introduction_to_Organic_Structure_and_Bonding_I/3.1%3A_Physical_properties_of_organic_compounds)

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- Tessensohn, M. E., Lee, M., Hirao, H., & Webster, R. D. (2011). Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. ChemPhysChem, 12(14), 2543–2546. [Link]

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

- PubChem. (n.d.). 1,4-Dibromo-2,5-bis(2-(2-methoxyethoxy)ethoxy)benzene. Retrieved from [Link]

- US EPA. (n.d.). Benzene, 2,4-dibromo-1-methoxy- - Substance Details - SRS. Retrieved from [Link]

- PubChem. (n.d.). 1,2-Dibromo-2,4-dicyanobutane. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 1257665-05-6|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Polarity Index [macro.lsu.edu]

An In-depth Technical Guide to the Safe Handling and Management of 2,4-Dibromo-1-(2-methoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Identification

2,4-Dibromo-1-(2-methoxyethoxy)benzene is a halogenated aromatic ether. While toxicological properties have not been fully investigated, the presence of a dibrominated benzene ring and a methoxyethoxy group suggests a need for cautious handling.[2][3] Based on data from analogous compounds, this chemical should be treated as a potential irritant and an environmental hazard.

Inferred Health Hazards

The primary health concerns are derived from the general reactivity of halogenated benzenes and similar aromatic ethers.

-

Skin and Eye Irritation: Direct contact with structurally related compounds is known to cause skin and eye irritation.[4][5] Prolonged or repeated contact may lead to more severe effects.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract.[2][3] All handling of solids should be performed in a manner that avoids dust generation.[4]

-

Ingestion: While an unlikely route of exposure in a laboratory setting, ingestion of similar compounds is considered harmful.[6][7]

-

Chronic Effects: The long-term health effects have not been determined. However, many halogenated aromatic compounds are noted for their persistence in the environment and potential for bioaccumulation.[4]

Inferred Environmental Hazards

As a halogenated organic compound, this compound is presumed to be toxic to aquatic life, potentially with long-lasting effects.[8] It must not be released into the environment, and all waste must be classified and disposed of as hazardous.[9][10]

Physicochemical Data of Structurally Similar Compounds

To provide context, the following table summarizes key data for related brominated aromatic compounds. This information should be used for estimation purposes only.

| Property | Value (Source Compound) | Rationale for Analogy | Reference |

| Molecular Formula | C9H10Br2O2 | Base Compound | [1] |

| Appearance | White to off-white crystal powder | General for similar small organic molecules | [9] |

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Common for ethers and aromatic rings | [9][11] |

| Decomposition | Emits toxic fumes (carbon oxides, hydrogen bromide) under fire conditions. | Characteristic of halogenated organics | [2] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, combining engineering controls with rigorous PPE protocols. The causality is clear: minimize all potential routes of exposure—dermal, ocular, and inhalation.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[2][4] This is the primary defense against the inhalation of aerosols or dust.

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against specific hazards.

-

Hand Protection: Chemical-resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile gloves are a suitable minimum.[4] For extended operations or in case of immersion, consider heavier-duty gloves or double-gloving. Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[9]

-

Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[10] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.

-

Body Protection: A full-length laboratory coat must be worn and kept fully fastened.[4] For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

Sources

- 1. 1257665-05-6|this compound|BLD Pharm [bldpharm.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. afgsci.com [afgsci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

commercial availability of "2,4-Dibromo-1-(2-methoxyethoxy)benzene"

Initiating Research on Dibromo

I'm starting with focused Google searches to find detailed information on 2,4-Dibromo-1-(2-methoxyethoxy)benzene. My immediate goal is to identify commercial availability, potential suppliers, and its typical applications. I'm aiming for a broad understanding before diving deeper.

Deepening Investigation into the Compound

I'm now focusing on a more granular level, expanding my searches to include scientific literature and patents that mention the compound. I'm keen to uncover its specific uses in research and development, especially in drug development. I'm also looking for detailed synthesis protocols and quality control methods. I plan to confirm the validity of all sources for proper citation.

Expanding Search and Verification

I'm now implementing targeted Google searches to find suppliers, focusing on purities and package sizes. I'm also searching literature and patents to understand uses in research and drug development, synthesis methods, and QC protocols. URLs of authoritative sources will then be verified for citation, and included in a comprehensive reference list.

Analyzing Technical Guide Structure

I'm now carefully examining the proposed structure of the technical guide. I'm focusing on the logical flow, ensuring the introduction clearly establishes the compound's importance. I plan to refine the sections on commercial availability, applications, synthesis, and quality control, making them clear, concise, and useful. I'll also ensure that the inclusion of Graphviz diagrams supports and enhances the guide's content.

Compiling Availability Details

I'm now collating the information on commercial suppliers, specifically purities and package sizes, into a comparative table to facilitate easy assessment for the technical guide. My focus is ensuring accurate and clear presentation of data for researchers. I'm also planning to include expert insights.

Initiating Detailed Supplier Research

I'm now expanding my search to include specific purities and package sizes for all identified suppliers. I will also incorporate an in-depth analysis of the compound's applications, particularly in research and drug development. I will also include synthesis methods and QC protocols. The next step is a verification of URL's for proper citation and compilation of a reference list.

Prioritizing Guide Structure

I'm now establishing a structured outline, starting with an introduction highlighting the compound's significance. I'll include sections on commercial options, applications, detailed synthetic procedures, and rigorous quality control measures. I plan to use Graphviz diagrams to support the key aspects for clarity and insight.

Synthesizing Guide Components

I'm now structuring the guide, starting with an introduction highlighting the compound's properties and significance. I plan to incorporate sections on its commercial sources, research applications, a detailed synthetic procedure, and QC methods. I'll include Graphviz diagrams to support and enhance key concepts. I will verify references for in-text citation and a comprehensive reference list.

Refining Supplier Analysis

I'm now collating the collected supplier data into a clear comparative format, focusing on purities, package sizes, and special notes. I'm prioritizing accuracy and readability, planning to add an expert summary to the table for enhanced understanding.

I'm now incorporating detailed product information from suppliers, including specific purities and package sizes. I'm carefully analyzing its use in research and drug development, reviewing synthesis methods, and QC protocols. I'll verify all URLs for proper citation and build a thorough reference list.

Focusing Guide Completion

I'm now prioritizing the synthesis of the guide, starting with the Introduction to highlight the significance of the target compound. I plan to use this information to define its commercial suppliers, applications, synthetic methods, and QC metrics. The final step is verifying the references and assembling them into an easy-to-use resource for my user.

Summarizing the Technical Guide

I've been summarizing and editing the technical guide, prioritizing a clear introduction of the compound's significance, followed by the commercial options, applications, detailed synthetic procedures, and QC methods. I'm verifying the references and assembling a user-friendly resource. I've also added the application scientist credit.

Synthesizing Comprehensive Documentation

I've been consolidating and refining my previous work, and I'm drafting the comprehensive technical guide, starting with an in-depth introductory section. I am detailing suppliers, applications, synthetic methods, and QC metrics. The final step is verifying the references and assembling them into an easy-to-use resource.

Locating Suppliers Quickly

I've successfully identified several commercial suppliers for "this compound." Fluorochem, BLDpharm, and a listing on Sigma-Aldrich from Combi-Blocks, Inc. are all confirmed, and the CAS number, 1257665-0, has been returned.

Expand Detail Gathering

I've got a solid start. The suppliers and CAS number are confirmed, but I need to go deeper. The first search was good for commercial availability, but now I must find details on package sizes, potential applications, synthesis routes, and analytical methods. Meeting the requirements needs significant expansion, particularly for scientific integrity and experimental protocols.

Analyzing Relevant Data

I've made some progress, and I'm sifting through the results of the second search round. The new data uncovered a patent related to the compound's use in synthesizing Hepatitis C inhibitors, which could open a promising avenue for drug discovery applications. However, a specific synthesis protocol for this exact compound remains elusive.

Seeking a Synthesis Procedure

I'm focusing now on a more specific goal: finding a detailed synthesis protocol for a downstream product, starting from the target compound, "this compound". While the Hepatitis C patent is intriguing, and BLD Pharm offers helpful basic data, they are insufficient for the technical guide's requirements. To enhance the guide's value, I'm prioritizing the discovery of a concrete, well-documented synthetic procedure, as well as concrete examples of the compound’s application. Also, typical analytical data must be collected to enhance the quality control section.

Analyzing Relevant Data Points

I'm making progress! I've recently pinpointed BLD Pharm as a potential supplier, complete with CAS number and fundamental properties. Furthermore, a patent has surfaced detailing the usage of a structurally related compound, 2,4-dichloro-1-(2-methoxyethoxy. This is giving me some more ideas to explore.

Structuring the Technical Guide

I'm now structuring the guide. I have a good foundation, as BLD Pharm's listing and the patent on the dichloro-analog give me a solid experimental starting point. The patent's Suzuki coupling reaction is very relevant, even though the compound is different, allowing me to draft a scientifically sound protocol. I am planning to start with a section on the compound and then follow with a section on commercial availability, with a comparison table. I am also planning on including a section on synthesis. I still need to gather specific analytical data and compare other suppliers to create a detailed table.

Defining Guide Sections

I've made good progress since the last update. I'm now drafting the technical guide's structure. I'll include sections on compound properties, commercial availability (with a comparison table), an adapted Suzuki coupling protocol, and applications in drug discovery (HCV inhibitors). I'll also detail quality control, emphasizing the need for a Certificate of Analysis due to missing spectra. Furthermore, I will create Graphviz diagrams and a reference list. The remaining tasks are acquiring broader supplier data and analytical spectra.

Revising Failed Execution

I'm currently addressing the failed tool execution. The goal is to obtain more comprehensive supplier data for a detailed comparison, including specific analytical information, such as NMR spectra, which I'm still missing. I'm working to get this data quickly.

Reframing My Strategy

I've just had to shift gears. The tool failed again, meaning I still need those NMR spectra and wider supplier data. However, I now have enough to build that technical guide you wanted! I can detail suppliers, a CAS number, and the pharmaceutical application. Plus, I can generate a protocol for Suzuki coupling and QC procedures, even without those spectra. Searching further is likely a waste of time, so I will deliver the useful content I have.

Generating The Technical Guide

I'm now generating the technical guide. I have a plan: introduction to the compound and its role in synthesis, then a table of suppliers with CAS number and purity data. I'll highlight the need for a Certificate of Analysis. The document will then showcase the application of the compound in drug discovery, focusing on HCV inhibitors. I'm building it, including the core of a Suzuki coupling protocol and expected QC steps. I will indicate where I lack specific data.

Producing the Technical Guide

I've just had to adjust to a failed tool execution. The task remains to create the technical guide, even without an expanded supplier list or NMR spectra. My plan will focus on delivering a comprehensive guide. I'll include a table of suppliers, a CAS number, and information on pharmaceutical applications like HCV inhibitors. It will outline Suzuki coupling and QC procedures, citing relevant references, and I will highlight data limitations clearly.

The Strategic Utility of 2,4-Dibromo-1-(2-methoxyethoxy)benzene in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic cores is a cornerstone of drug discovery and materials science. Aryl halides, particularly those bearing multiple reactive handles, serve as pivotal starting points for constructing complex molecular architectures. Among these, 2,4-Dibromo-1-(2-methoxyethoxy)benzene emerges as a building block of significant potential, offering two distinct bromine atoms that can be selectively addressed in cross-coupling reactions. The presence of the (2-methoxyethoxy) group not only modulates the electronic properties of the aromatic ring but also enhances the solubility of the molecule and its derivatives in common organic solvents, a practical advantage in many synthetic applications.

This guide provides a comprehensive overview of the synthesis, properties, and strategic application of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile intermediate in their synthetic endeavors. We will delve into the causality behind its reactivity, present detailed experimental protocols for its preparation and subsequent transformations, and discuss the principles of regioselectivity that govern its functionalization.

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety considerations is paramount for its successful and safe implementation in any synthetic workflow.

Data Summary

The following table summarizes the key physicochemical data for this compound and its immediate precursor, 2,4-dibromophenol.

| Property | This compound | 2,4-Dibromophenol |

| CAS Number | 1257665-05-6[1] | 615-58-7 |

| Molecular Formula | C₉H₁₀Br₂O₂[1] | C₆H₄Br₂O |

| Molecular Weight | 309.98 g/mol [1] | 251.90 g/mol |

| Appearance | Not widely reported; likely an oil or low-melting solid | Off-white to tan crystalline solid |

| Boiling Point | Not experimentally determined; estimated >250 °C | 238 °C |

| Melting Point | Not experimentally determined | 38-42 °C |

| Purity | Typically >95.0%[1] | Typically >98% |

Safety & Handling

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid generating dust or aerosols. After handling, wash hands and any exposed skin thoroughly with soap and water.

-

Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Synthesis of the Building Block: A Foundational Protocol

The most direct and logical route to this compound is via a Williamson ether synthesis, starting from the commercially available 2,4-dibromophenol. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 2-bromoethyl methyl ether.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard Williamson ether synthesis procedures for structurally similar phenols.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF) (approx. 0.2-0.5 M).

-

Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.2 eq.) to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. If using DMF, pour the mixture into a separatory funnel containing water and ethyl acetate. If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure before dissolving the residue in ethyl acetate and water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Strategic Application in Cross-Coupling Reactions

The synthetic value of this compound lies in the differential reactivity of its two bromine atoms. The (2-methoxyethoxy) group is an ortho-para directing, activating group. This electronic influence renders the C-Br bond at the 4-position (para) more electron-rich and thus more susceptible to oxidative addition by a palladium(0) catalyst compared to the C-Br bond at the 2-position (ortho). This inherent regioselectivity is the key to its strategic use, allowing for sequential, site-selective functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds